![molecular formula C14H12FNO2 B5758959 3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a hydroxymethyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 3-fluoro-N-[2-(carboxy)phenyl]benzamide.
Reduction: 3-fluoro-N-[2-(aminomethyl)phenyl]benzamide.
Substitution: Products depend on the nucleophile used, such as 3-methoxy-N-[2-(hydroxymethyl)phenyl]benzamide.
科学的研究の応用
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and targets depend on the specific application and require further investigation.
類似化合物との比較
Similar Compounds
- 3-bromo-N-[2-(hydroxymethyl)phenyl]benzamide
- 3-iodo-N-[2-(hydroxymethyl)phenyl]benzamide
- 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-8,17H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZKLSWKVSDLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
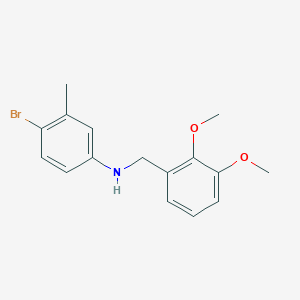
![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-(3-METHYLPHENYL)-N'-[(2-PHENYL-4-QUINOLYL)CARBONYL]THIOUREA](/img/structure/B5758907.png)
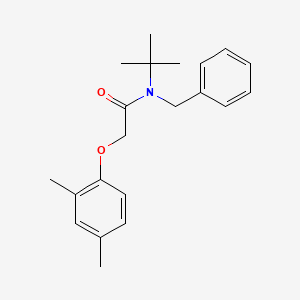
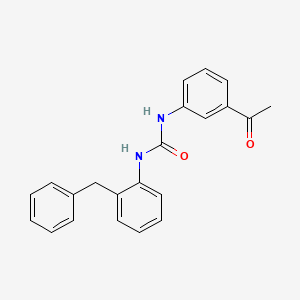
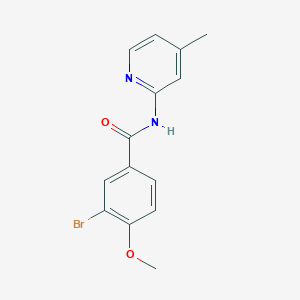
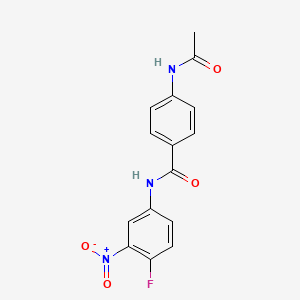
![N'-[(E)-(4-fluorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5758950.png)
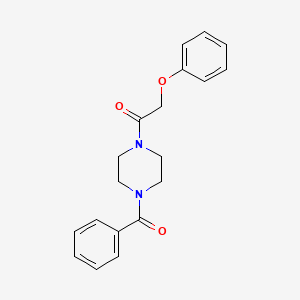
![1-[(2,5-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5758973.png)
